molecular formula C16H13N3O2 B2522071 7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251563-51-5

7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2522071
CAS No.: 1251563-51-5
M. Wt: 279.299
InChI Key: QWMLCVCYOVFPNZ-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.

Properties

IUPAC Name

7-methyl-4-oxo-N-phenyl-1H-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-7-8-12-14(20)13(9-17-15(12)18-10)16(21)19-11-5-3-2-4-6-11/h2-9H,1H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMLCVCYOVFPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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